molecular formula C11H14O4 B017222 Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate CAS No. 129150-61-4

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate

Cat. No.: B017222
CAS No.: 129150-61-4
M. Wt: 210.23 g/mol
InChI Key: DMHDKUFZHGVDCN-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4. It is a derivative of hydroxycinnamic acid and is known for its aromatic properties. This compound is often used in various chemical and biological research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid or 3-(3-oxo-4-methoxyphenyl)propanoate.

    Reduction: Formation of 3-(3-hydroxy-4-methoxyphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant properties and its role in various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate can be compared with other similar compounds such as:

    Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but different position of the hydroxyl and methoxy groups.

    Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

    Methyl 3-(3-methoxy-4-hydroxyphenyl)propanoate: Similar structure but different position of the hydroxyl and methoxy groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHDKUFZHGVDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372875
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129150-61-4
Record name Methyl 3-hydroxy-4-methoxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129150-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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